molecular formula C11H14FNO B13618442 2-Fluoro-5-(oxan-4-yl)aniline

2-Fluoro-5-(oxan-4-yl)aniline

Cat. No.: B13618442
M. Wt: 195.23 g/mol
InChI Key: WIHTWXBOLDNVHG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(oxan-4-yl)aniline is an organofluorine compound with the molecular formula C11H14FNO This compound is characterized by the presence of a fluorine atom and an oxane ring attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(oxan-4-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the hydrogenation of nitroarenes to anilines, which can be catalyzed by nanoscale iron oxide-based catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(oxan-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroaniline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Fluoro-5-(oxan-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(oxan-4-yl)aniline involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the oxane ring can provide steric hindrance. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(oxan-4-yl)aniline is unique due to the presence of both the fluorine atom and the oxane ring, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-fluoro-5-(oxan-4-yl)aniline

InChI

InChI=1S/C11H14FNO/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-2,7-8H,3-6,13H2

InChI Key

WIHTWXBOLDNVHG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=C(C=C2)F)N

Origin of Product

United States

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